
Exatecan mesylate
Overview
Description
Exatecan mesylate is a semisynthetic, water-soluble derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. It is known for its potent antineoplastic activity, primarily used in cancer treatment. This compound inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to DNA damage and cell death .
Preparation Methods
Alternative 7-Step Synthesis Route
Iodination Reaction Optimization
The synthesis begins with the iodination of compound 5 (2-fluoro-1-methyl-4-nitrobenzene), a critical step that historically faced challenges with positional isomer formation. By employing a combination of sulfuric acid, sodium iodide, and sodium periodate at 15°C, researchers achieved 95% conversion with <5% starting material remaining after 22 hours. This step’s selectivity was enhanced by controlling the stoichiometry of potassium tert-butanol (1.2 equivalents), which minimized byproducts such as 3-iodo isomers (Table 1).
Table 1: Key Parameters in Iodination Optimization
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Potassium tert-butanol | 1.2 eq | Isomer control |
Temperature | 15°C | 95% conversion |
Reaction Time | 22 hours | <5% residual SM |
Simultaneous Reduction Strategy
A pivotal innovation in this route involves the concurrent reduction of nitro, olefin, and nitroso groups using indium powder (4.0 equivalents) and copper(I) iodide (0.1 equivalents) in dimethylacetamide. This one-pot process replaces traditional stepwise reductions, improving efficiency and reducing purification demands. The reaction proceeds at 110°C for 16 hours, achieving 73% yield for intermediate II while avoiding over-reduction byproducts common in sequential methodologies.
Intramolecular Friedel-Crafts Acylation
Cyclization to form the tetrahydronaphthalenone core (compound 9) employs indium trichloride (0.3 equivalents) in dichloromethane at −20°C. This Friedel-Crafts acylation demonstrates remarkable regioselectivity due to the electron-donating effects of the tert-butyl ester, directing electrophilic attack to the C-10 position. Racemization during subsequent deacetylation is mitigated through pH-controlled crystallization (pH 6.8–7.2), enabling recovery of 18% exatecan from mother liquors.
Convergent Intermediate-Based Synthesis
Palladium-Catalyzed Cross-Coupling
The patent-published route (WO2025024697A1) features a palladium(I) chloride-mediated coupling between N-(3-fluoro-5-iodo-4-methylphenyl)acetamide and 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione. Critical parameters include:
- Temperature: 110°C for coupling, 60°C for methyl ethyl ketone removal
- Catalyst Loading: 0.05 equivalents Pd(I)Cl
- Workup: Sequential phosphoric acid precipitation (5°C) and nitromethane/MTBE recrystallization
This step achieves 68% isolated yield while eliminating chromatographic purification through careful solvent selection.
Phthalimide Deprotection and Cyclization
Deprotection of the isoindoline-1,3-dione moiety employs aqueous hydrochloric acid (6 M) in acetic acid at reflux. The resulting amine undergoes intramolecular cyclization with (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in toluene containing o-cresol and pyridinium p-toluenesulfonate (0.2 equivalents). The reaction’s scalability is demonstrated in 100 g batches with consistent 82% yield.
Final Mesylation and Purification
Methanesulfonic acid (1.1 equivalents) in acetone at 20°C facilitates mesylate formation, followed by anti-solvent crystallization using water. The process includes three successive washes with cold (−10°C) ethanol/water (70:30) to remove residual o-cresol, achieving >99.5% purity by HPLC.
Comparative Analysis of Synthetic Approaches
Table 2: Method Comparison
The 7-step route excels in stereochemical control, particularly during Friedel-Crafts acylation where indium trichloride’s Lewis acidity prevents epimerization. Conversely, the convergent method’s lack of chromatographic steps and streamlined workups (e.g., methyl ethyl ketone volatilization) make it preferable for kilogram-scale production.
Process Chemistry Considerations
Solvent Selection Impacts
- Dimethylacetamide: Essential for indium-mediated couplings due to its high polarity (dielectric constant 37.8) and ability to stabilize Pd(I) intermediates
- Toluene/o-Cresol Mixtures: Enable EXA-trione condensation at 130°C while suppressing lactone ring-opening side reactions
Byproduct Management Strategies
Chemical Reactions Analysis
Types of Reactions: Exatecan mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Exatecan mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying topoisomerase I inhibitors.
Biology: Investigated for its effects on cellular processes and DNA replication.
Medicine: Primarily used in cancer treatment, particularly for solid tumors and hematological malignancies.
Industry: Employed in the development of new anticancer drugs and formulations .
Mechanism of Action
Exatecan mesylate exerts its effects by binding to topoisomerase I, preventing the enzyme from carrying out its DNA repair function. This leads to the stabilization of the cleavable complex between topoisomerase I and DNA, inhibiting the religation of DNA breaks. Consequently, DNA replication is halted, resulting in DNA damage and apoptotic cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Topotecan: Another camptothecin analog used in cancer treatment.
Irinotecan: A camptothecin derivative used for colorectal cancer.
SN-38: The active metabolite of irinotecan with potent antitumor activity.
Biological Activity
Exatecan mesylate (DX-8951f) is a synthetic derivative of camptothecin, a potent inhibitor of topoisomerase I, which has garnered attention for its potential therapeutic applications in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, clinical efficacy, and safety profile based on various studies.
This compound is characterized by its water solubility and does not require metabolic activation to exert its therapeutic effects. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The closed lactone form of exatecan is essential for its activity; hydrolysis under physiological conditions leads to an inactive carboxylate form .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits linear pharmacokinetics at clinically relevant doses. Key pharmacokinetic parameters include:
- Plasma Clearance: Approximately 1.4 L/h/m²
- Volume of Distribution: About 12 L/m²
- Terminal Elimination Half-life: Approximately 8 hours .
These characteristics suggest that this compound can be administered in a protracted manner, enhancing its therapeutic window.
Breast Cancer
In a Phase II study involving patients with anthracycline-refractory and taxane-refractory metastatic breast carcinoma, this compound demonstrated moderate antitumor activity. Among 39 patients treated, 7.7% achieved a partial response, while 51.3% exhibited stable disease for six months or longer. The median time to disease progression was 3 months, with a median overall survival of 14 months .
Non-Small Cell Lung Cancer (NSCLC)
A separate Phase II trial evaluated this compound as a first-line therapy in advanced NSCLC. Out of 39 patients, only 5.1% had a partial response, with the median time to tumor progression recorded at 88 days and median overall survival at 262 days. The study concluded that this compound has limited efficacy as a single agent in this tumor type .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common severe adverse events include:
- Neutropenia: The most frequent severe hematologic toxicity.
- Non-Hematologic Toxicities: Fatigue (28%), nausea (10%), headache (10%), myalgia (8%), constipation (8%), emesis (5%), and paresthesias (5%) were reported as significant adverse effects .
Case Study: Efficacy in Breast Cancer
In the Phase II study mentioned earlier, the drug was administered at doses ranging from 0.3 to 0.5 mg/m² per day over multiple cycles. The results indicated that while the drug had moderate efficacy, the acceptable toxicity levels allowed for continued exploration in clinical settings .
Research Findings: Combination Therapies
Recent investigations have explored the use of this compound in combination with other agents to enhance its anticancer effects. For instance, conjugation with polyethylene glycol (PEG) has shown promise in improving the drug's pharmacokinetic properties and reducing systemic toxicity while maintaining antitumor activity .
Summary Table of Key Studies
Study Type | Patient Population | Dose | Response Rate | Median Survival |
---|---|---|---|---|
Phase II - Breast Cancer | Anthracycline & Taxane-Refractory | 0.3 - 0.5 mg/m²/day | 7.7% Partial Response | 14 months |
Phase II - NSCLC | Advanced NSCLC | 0.5 mg/m²/day | 5.1% Partial Response | 262 days |
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining Exatecan mesylate’s IC50 and GI50 values in cancer cell lines?
To assess cytotoxicity, use standardized assays such as the sulforhodamine B (SRB) or MTT assay across a panel of cancer cell lines. For example:
- Breast (MCF-7) , colon (HCT-116) , gastric (MKN-45) , and lung (A549) cell lines are commonly employed .
- Test a concentration range (e.g., 0.1–100 ng/mL) and calculate values using nonlinear regression. GI50 (50% growth inhibition) and IC50 (50% cytotoxicity) should be reported with standard deviations from triplicate experiments. Note that variations in potency (e.g., GI50 of 0.877 ng/mL in lung cancer vs. 2.92 ng/mL in colon cancer) may reflect cell line-specific sensitivities .
Q. How can researchers validate this compound’s mechanism of action as a Topoisomerase I (Topo I) inhibitor?
- Perform DNA relaxation assays using supercoiled plasmid DNA and recombinant Topo I. Exatecan stabilizes the Topo I-DNA cleavable complex, preventing religation and inducing DNA strand breaks .
- Confirm via immunoblotting for γ-H2AX (a DNA damage marker) or immunofluorescence to visualize Topo I-DNA complexes in treated cells (e.g., PC-6 cells at 34 nM) .
Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?
- Use xenograft models with human cancer cell lines (e.g., MIA-PaCa-2 for pancreatic cancer or BxPC-3 for metastasis studies). Administer Exatecan intravenously at 15–50 mg/kg, monitoring tumor volume and metastasis. Note that 25 mg/kg significantly inhibits primary tumor growth and eliminates lung metastasis in late-stage models .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported potency (e.g., IC50 variations between 0.5–ng/mL)?
- Experimental variables : Differences in cell lines (e.g., PC-6 vs. SN2-5 sublines), assay conditions (incubation time, serum concentration), and compound purity (e.g., chiral isomer contamination) can affect results. Use single-crystal diffraction to confirm structural conformation and HPLC to verify purity ≥98% .
- Data normalization : Include positive controls (e.g., SN-38) and report results relative to baseline Topo I activity in each cell line .
Q. What strategies enhance Exatecan’s efficacy in Topo I inhibitor-resistant cancers?
- Combination therapy : Co-administer with ATR inhibitors (e.g., AZD6738) to exploit synthetic lethality in cells with impaired DNA damage repair .
- Antibody-drug conjugates (ADCs) : Conjugate Exatecan derivatives (e.g., DXd) to monoclonal antibodies via cleavable linkers (e.g., tetrapeptide-based). This improves tumor targeting and reduces systemic toxicity, as seen in clinical ADC trials (e.g., DS-8201) .
Q. How should pharmacokinetic challenges be addressed in Exatecan clinical trial design?
- Protracted infusion schedules : Phase I trials used 30-minute IV infusions weekly or continuous infusions to balance efficacy and toxicity (e.g., myelosuppression). Monitor plasma concentrations via HPLC-MS .
- Prodrug development : DE-310, a polymer-conjugated Exatecan prodrug, prolongs systemic exposure and is under early clinical evaluation .
Q. What analytical methods ensure batch consistency in this compound synthesis for preclinical studies?
- Quality by Design (QbD) : Implement impurity control strategies using HPLC-MS to identify and quantify degradation products (e.g., lactone ring hydrolysis).
- Stability studies : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH) to validate shelf life .
Q. How do Exatecan’s pharmacokinetic properties compare to other camptothecin derivatives?
- Exatecan is 6–28× more potent than SN-38 and topotecan in vitro. However, its clinical efficacy in pancreatic and biliary cancers is comparable to irinotecan but with a distinct toxicity profile (e.g., lower diarrhea incidence). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting clinical trial outcomes (e.g., variable response rates in ovarian vs. breast cancer)?
- Subgroup stratification : Correlate responses with biomarkers (e.g., Topo I expression levels, SLFN11 mutations) using immunohistochemistry or RNA sequencing .
- Meta-analysis : Pool data from Phase II trials (e.g., NCT00047294 for colorectal cancer vs. NCT00047281 for breast cancer) to identify patient-specific factors influencing outcomes .
Q. What in vitro models best recapitulate Exatecan resistance mechanisms?
- Generate resistant cell lines (e.g., PC-6/SN2-5) via chronic exposure to incremental Exatecan doses. Characterize resistance via ATP-binding cassette (ABC) transporter upregulation (e.g., ABCG2) or Topo I mutations using whole-exome sequencing .
Properties
IUPAC Name |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYDYDJHSBMFS-GRGFAMGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168766 | |
Record name | Exatecan mesylate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169869-90-3 | |
Record name | Exatecan mesylate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Exatecan mesylate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXATECAN MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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